molecular formula C11H11ClN4OS B4646398 N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide

N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide

Cat. No. B4646398
M. Wt: 282.75 g/mol
InChI Key: MRKHEIAZAUVMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by targeting the enzyme histone deacetylase 4 (HDAC4). HDAC4 plays a crucial role in the regulation of gene expression and is overexpressed in many types of cancer cells. Inhibition of HDAC4 by N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
In neurodegenerative diseases, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to protect neurons from damage caused by oxidative stress. Oxidative stress is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide acts as an antioxidant by scavenging free radicals and preventing oxidative damage to neurons.
Inflammation is a complex biological response to injury or infection. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This makes N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide exerts its effects by targeting specific enzymes and proteins in cells. In cancer cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits HDAC4, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. In neurons, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide acts as an antioxidant, scavenging free radicals and preventing oxidative damage. In inflammatory cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits cell growth and induces apoptosis. In neurons, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide protects against oxidative stress and promotes neuronal survival. In inflammatory cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide reduces inflammation and inhibits the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to be effective in inhibiting cancer cell growth, protecting neurons from oxidative stress, and reducing inflammation. However, there are also limitations to using N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in lab experiments. It may not be effective in all types of cancer cells, and its effects may vary depending on the concentration and duration of treatment.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide. One area of research is the development of more potent analogs of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide that can target HDAC4 more selectively. Another area of research is the investigation of the potential use of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in combination with other drugs for the treatment of cancer. In addition, further studies are needed to determine the optimal concentration and duration of treatment for N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in various cell types. Finally, more research is needed to explore the potential use of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in the treatment of other diseases such as neurodegenerative diseases and inflammation.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-cyanoacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c12-9-3-1-8(2-4-9)7-14-11(18)16-15-10(17)5-6-13/h1-4H,5,7H2,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKHEIAZAUVMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NNC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.